molecular formula C10H16ClNO2 B2623543 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride CAS No. 326473-23-8

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Cat. No.: B2623543
CAS No.: 326473-23-8
M. Wt: 217.69
InChI Key: OOSCXCWPGQJADO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The process begins with the formation of an imine intermediate, which is then reduced to the corresponding amine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of catalytic hydrogenation to reduce the imine intermediate. This method offers higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the methylamine group.

    2,4-Dimethoxybenzaldehyde: Precursor in the synthesis of the compound.

    N-Methylphenethylamine: Similar amine structure but lacks the methoxy groups.

Uniqueness

1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is unique due to the presence of both methoxy groups and the methylamine group

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)6-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSCXCWPGQJADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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